Estrone enol diacetate

Vue d'ensemble

Description

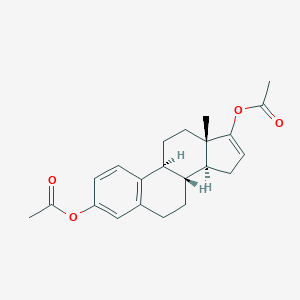

Estrone enol diacetate (CAS: 20592-42-1) is a synthetic steroid derivative with the molecular formula C₂₂H₂₆O₄ and a molar mass of 354.44 g/mol . Structurally, it features two acetyl groups protecting the enol and hydroxyl moieties of estrone, a natural estrogen. This modification enhances its stability and reactivity, making it a critical intermediate in pharmaceutical synthesis. For instance, it serves as a precursor in the production of 16α-[⁷⁷Br]-bromoestradiol-17β, a radiopharmaceutical used for imaging estrogen receptor-positive mammary tumors . The compound is commercially available and stored at 2–8°C to maintain stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Estrone enol diacetate can be synthesized through the acetylation of estrone. The process typically involves the reaction of estrone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetate derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Estrone enol diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form estrone or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound back to estrone or other reduced forms.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Estrone and other oxidized derivatives.

Reduction: Estrone and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biosynthesis and Total Synthesis of Steroids

Estrone enol diacetate plays a crucial role in the biosynthesis and total synthesis of steroids. It serves as a precursor or template for synthesizing various steroid compounds, which are essential for numerous biological functions.

Environmental Analysis

This compound is utilized as a template molecule in developing methods for detecting trace levels of estrone in environmental samples. A highly selective molecularly imprinted microsphere was created using estrone as the template, achieving an impressive enrichment factor of 1,045 during extraction processes.

Proteomics Research

In proteomics, this compound is used to study protein interactions and modifications influenced by estrogenic compounds. Its application varies depending on specific research questions, providing insights into protein dynamics related to hormonal changes .

Isotopic Labeling Studies

Deuterated forms of this compound have been synthesized for studying estrogen metabolism. These isotopically labeled compounds facilitate quantitative analysis and mechanistic studies in metabolic pathways involving estrogens .

Case Study 1: Environmental Monitoring

A study utilized this compound in developing a method to monitor estrogen levels in wastewater. The method demonstrated high sensitivity and selectivity, enabling effective tracking of environmental contaminants linked to endocrine disruption.

Case Study 2: Hormonal Influence on Proteins

Research involving this compound revealed its influence on specific protein expressions related to reproductive health. The findings indicated that variations in estrone concentrations could significantly affect gene expression patterns associated with fertility.

Comparative Analysis with Related Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| Estradiol | Natural Estrogen | More potent than estrone; significant binding affinity to receptors. |

| Estriol | Natural Estrogen | Less active; selective effects on blood flow and epithelium restoration. |

| Estrone | Natural Estrogen | Precursor to other estrogens; involved in various metabolic pathways. |

| 17β-Estradiol Acetate | Synthetic Derivative | Acetylated form; used similarly in therapeutic contexts as this compound. |

Mécanisme D'action

Estrone enol diacetate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the receptor, the compound undergoes a conformational change that allows it to regulate gene expression. This interaction influences various physiological processes, including cell growth, differentiation, and metabolism.

Comparaison Avec Des Composés Similaires

Estrone enol diacetate belongs to a class of acetylated estrogen derivatives. Below, it is compared to structurally and functionally related compounds, focusing on enzymatic activity, receptor binding, and synthetic utility.

Enzymatic Activity and Substrate Specificity

Data from paraoxonase (PON) enzyme studies reveal distinct activity profiles for this compound compared to other estrogen derivatives (Table 1). At 10 µM, this compound exhibits moderate lactonase activity (31.8 µmol/min/mg), lower than 17β-estradiol diacetate (55.4 µmol/min/mg) but higher than 17β-estradiol 3-Ac 17-cyclopentyl-propionate (1.60 µmol/min/mg). Its arylesterase activity (0.987) and paraoxonase activity (0.955) are comparable to 17β-estradiol diacetate, suggesting similar interactions with PON isoforms .

Table 1. Enzymatic Activity of Estrogen Derivatives

| Compound (10 µM) | Arylesterase Activity | Paraoxonase Activity | Lactonase Activity (µmol/min/mg) |

|---|---|---|---|

| This compound | 0.987 | 0.955 | 31.8 |

| 17β-Estradiol diacetate | 1.000 | 0.509 | 55.4 |

| 17β-Estradiol 3-Ac 17-cyclopentyl-propionate | 0.024 | 0.114 | 1.60 |

Estrogen Receptor Binding and Bioactivity

However, its synthetic derivatives, such as 16α-bromoestradiol-17β, exhibit high ER affinity (specific activity: 900–1500 Ci/mmol) and selectivity, making them valuable for diagnostic imaging . In contrast, other acetylated estrogens like 4-bromoestradiol diacetate demonstrate negligible receptor binding and bioactivity, highlighting the importance of substitution patterns .

Activité Biologique

Estrone enol diacetate is a synthetic derivative of estrone, characterized by the presence of two acetate groups attached to its enol form. This compound has garnered attention for its biological activity, particularly in relation to estrogen receptor interactions and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and implications in medical research.

Overview

This compound (CAS Number: 20592-42-1) is utilized in various scientific applications, including organic synthesis and hormone replacement therapy. Its interactions with estrogen receptors make it a subject of interest in cancer research and hormone-related therapies.

Target Receptors

this compound primarily targets estrogen receptors (ERα and ERβ), which are expressed in various tissues including the female reproductive tract, mammary glands, and brain regions such as the hypothalamus and pituitary gland. The binding of this compound to these receptors initiates a cascade of cellular responses that influence gene expression and cellular behavior.

Biochemical Interactions

The compound is metabolized by cytochrome P450 enzymes (CYP1A1, CYP1B1, CYP1A2), which play critical roles in its biological activity. This metabolism can lead to the formation of active metabolites that further interact with estrogen receptors or other cellular pathways.

Cellular Effects

Research indicates that this compound promotes epithelial-to-mesenchymal transition (EMT) , a process associated with increased tumor invasion and metastasis in estrogen receptor-positive breast cancer. Specifically, studies have shown that prolonged exposure to this compound upregulates EMT transcription factors such as SNAIL and TWIST1 in HeLa cells . This suggests a potential role for the compound in enhancing cancer cell mobility.

Comparison with Related Compounds

This compound shares structural similarities with other estrogens but exhibits distinct biological activities due to its unique functional groups. Below is a comparison table highlighting key features:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Estrone | Natural estrogen | Moderate estrogenic activity |

| Estradiol | Hydroxyl group at C17 | Potent estrogenic activity |

| Estriol | Hydroxyl groups at C16 and C17 | Weaker estrogenic activity |

| This compound | Enol form with two acetate groups | Promotes EMT; interacts with ERs |

Research Findings

Several studies have investigated the implications of this compound in cancer therapy:

- Cancer Progression : High levels of estrone have been correlated with poor prognosis in hormone-dependent cancers. The enzyme 17β-hydroxysteroid dehydrogenase (HSD17B), which converts estradiol (E2) to estrone (E1), has been implicated in promoting tumor growth .

- Hormonal Therapy : this compound's role as an estrogenic agent makes it a candidate for hormone replacement therapy, particularly for postmenopausal women or those undergoing treatment for hormone-sensitive cancers .

- Case Study Insights : In a study focusing on breast cancer patients aged 36-56 years, serum levels of estrone were monitored during treatment with aromatase inhibitors. The findings suggested that estrone might serve as a better marker than estradiol for detecting ovarian function recovery during treatment .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3/t18-,19-,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJNGUPMJAHAND-JBPLPALLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20592-42-1 | |

| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol, 3,17-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.